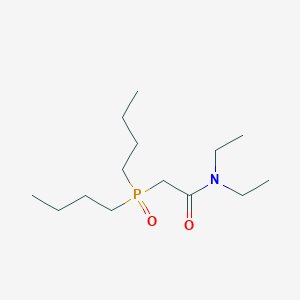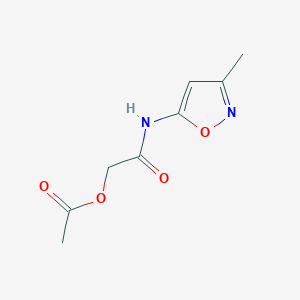
2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate is a compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate typically involves the reaction of 3-amino-5-methylisoxazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl acetate include:
3-Amino-5-methylisoxazole: A precursor in the synthesis of the target compound.
5-Methylisoxazole-3-carboxylic acid: Another isoxazole derivative with similar biological activities.
N-(5-Methylisoxazol-3-yl)acetamide: A related compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H10N2O4 |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C8H10N2O4/c1-5-3-8(14-10-5)9-7(12)4-13-6(2)11/h3H,4H2,1-2H3,(H,9,12) |
Clé InChI |
PZMNWPINKTVUIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)NC(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


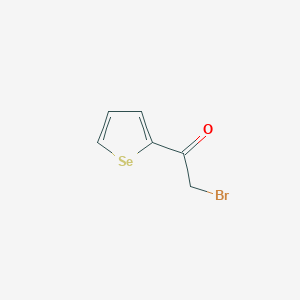
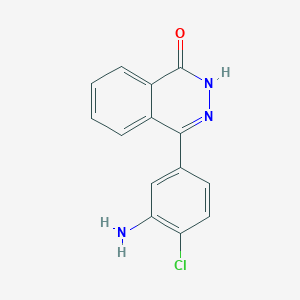
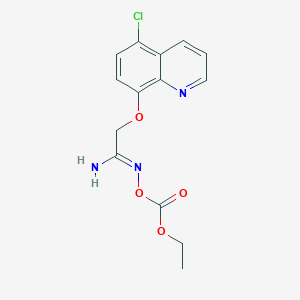
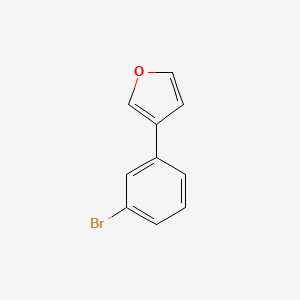

![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
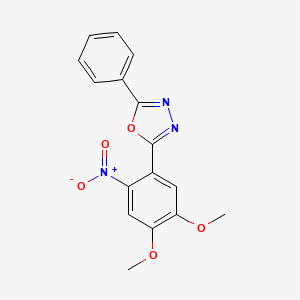


![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)
![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)

